Darizmetinib is a synthetic organic compound classified as a mitogen-activated protein kinase kinase 4 inhibitor. It is primarily researched for its potential therapeutic applications in enhancing liver regeneration and promoting cell proliferation by targeting specific signaling pathways. The compound's International Nonproprietary Name is darizmetinib, and it is associated with the CAS Registry Number 2369583-33-3. Its molecular formula is , and it has a molecular weight of approximately 457.5 g/mol .
The synthesis of darizmetinib involves the preparation of pyrazolopyridines, specifically through the reaction of 2,6-difluoro-3-nitrobenzoic acid with 5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This reaction typically occurs under specific conditions utilizing solvents such as dimethyl sulfoxide and various catalysts to facilitate the process .
Darizmetinib can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Darizmetinib exerts its pharmacological effects primarily through the inhibition of mitogen-activated protein kinase kinase 4 (MKK4). This inhibition leads to the enhancement of the MKK7 and c-Jun N-terminal kinase 1 (JNK1) signaling pathways. The activation of these pathways subsequently promotes the activity of transcription factors such as activating transcription factor 2 (ATF2) and ELK1, which are crucial for cell proliferation and liver regeneration processes .
Darizmetinib exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 457.5 g/mol |
LogP | 3.83 |
Topological Polar Surface Area | 126.08 Ų |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 7 |
Darizmetinib has several scientific applications across various fields:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1